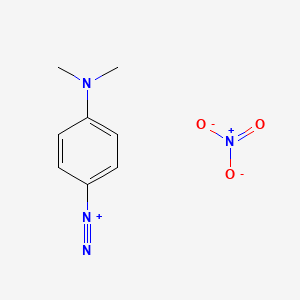
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of four methyl groups attached to the naphthalene ring system, specifically at the 4, 4, 6, and 8 positions. The compound is a dihydro derivative of naphthalene, indicating that it has two additional hydrogen atoms compared to naphthalene, making it partially saturated. This structural modification imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene derivatives. The process typically includes the following steps:
Starting Material: Naphthalene or a substituted naphthalene derivative.
Alkylation: The introduction of methyl groups at specific positions on the naphthalene ring. This can be achieved using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydrogenation: The reduction of the naphthalene ring to introduce additional hydrogen atoms, resulting in the dihydro derivative. This step can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and automated systems ensures consistent product quality and efficient production.
化学反应分析
Types of Reactions
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Further reduction can lead to the formation of fully saturated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring. Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of brominated or sulfonated derivatives.
科学研究应用
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
作用机制
The mechanism of action of 4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Naphthalene: The parent compound, lacking the methyl groups and dihydro modification.
Tetramethylnaphthalene: Similar structure but without the dihydro modification.
Dihydronaphthalene: Lacks the methyl groups but has the dihydro modification.
Uniqueness
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene is unique due to the combination of methyl groups and the dihydro modification. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
51116-71-3 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
4,4,6,8-tetramethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-8-11(2)12-6-5-7-14(3,4)13(12)9-10/h8-9H,5-7H2,1-4H3 |
InChI 键 |
MRKWHKGMTKIEID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2CCCC(C2=C1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


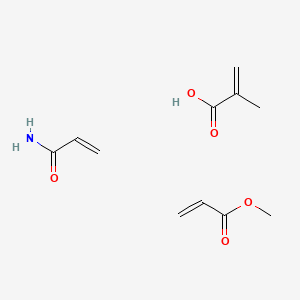
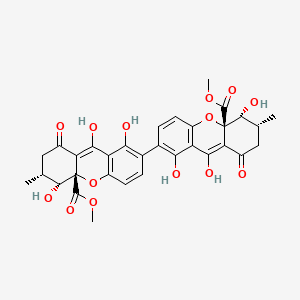
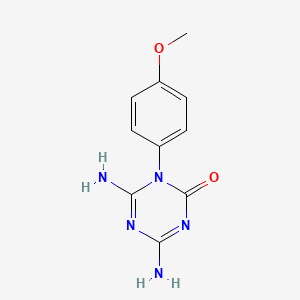
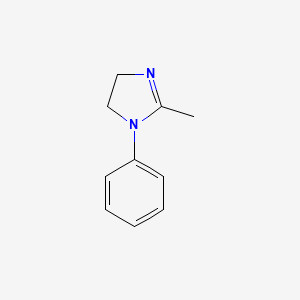
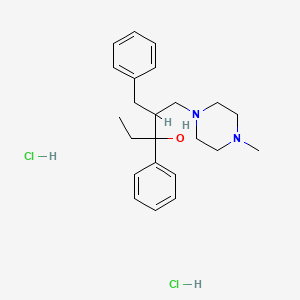
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
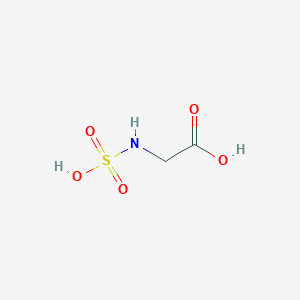


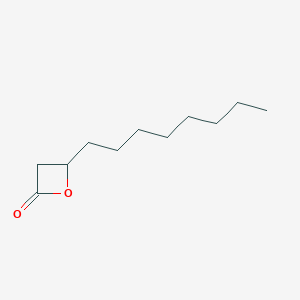
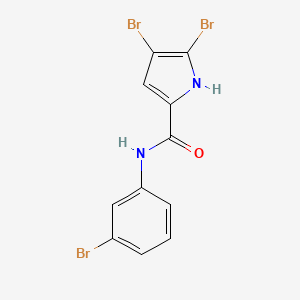
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)

